Higher trans‑1,3‑Enchainment Selectivity Relative to Methyl‑ and Ethyl‑Substituted Analogs
Under identical Ni‑catalyst conditions, 3‑cyclopentylcyclopentene gives poly(3‑cyclopentylcyclopentene) containing approximately 80 mol% trans‑1,3‑cyclopentyl repeat units (VII) [1]. By contrast, 3‑methylcyclopentene delivers only ≈60 mol% of the analogous trans structure (II), 4‑methylcyclopentene ≈50 mol% (II), and 3‑ethylcyclopentene ≈70 mol% (IV) [1]. The cyclopentyl substituent therefore increases the regioregularity of the homopolymer by 10–30 absolute percentage points.
| Evidence Dimension | Mole percent of the major trans‑1,3‑repeat unit in Ni‑catalyzed homopolymerization |
|---|---|
| Target Compound Data | ≈80 mol% trans‑1,3‑cyclopentyl repeat units (VII) |
| Comparator Or Baseline | 3‑Methylcyclopentene: ≈60 mol% (II); 4‑Methylcyclopentene: ≈50 mol% (II); 3‑Ethylcyclopentene: ≈70 mol% (IV) |
| Quantified Difference | +10 to +30 absolute mol% versus the comparators |
| Conditions | Ni α‑diimine complex (XIII) / tris(perfluorophenyl)borane / AlEt₃, room‑temperature polymerization, IKA Vibrax‑VXRX mixer |
Why This Matters
Higher regioregularity directly impacts chain packing, potential crystallinity, and mechanical modulus, making 3‑cyclopentylcyclopentene the monomer of choice when a highly regular polymer backbone is required.
- [1] McLain SJ, McCord EF, Bennett AMA, Ittel SD, Sweetman KJ, Teasley MF. Polymers of substituted cyclopentenes. WO 1999/050320 A2, published 1999-10-07. View Source
